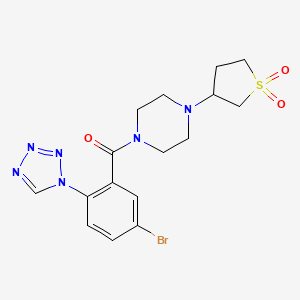

(5-bromo-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Description

The compound "(5-bromo-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three key moieties:

- A 5-bromo-2-(1H-tetrazol-1-yl)phenyl group: The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) is bioisosteric to carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The bromine substituent increases lipophilicity and may influence halogen bonding in target interactions.

- A piperazine ring: This six-membered diamine improves solubility and pharmacokinetic properties, commonly used in CNS-targeting drugs.

Properties

Molecular Formula |

C16H19BrN6O3S |

|---|---|

Molecular Weight |

455.3 g/mol |

IUPAC Name |

[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C16H19BrN6O3S/c17-12-1-2-15(23-11-18-19-20-23)14(9-12)16(24)22-6-4-21(5-7-22)13-3-8-27(25,26)10-13/h1-2,9,11,13H,3-8,10H2 |

InChI Key |

WEIYGGLPNOXPFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |

Origin of Product |

United States |

Biological Activity

Overview

The compound (5-bromo-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a tetrazole moiety known for its diverse biological activities. Tetrazole derivatives have been extensively studied due to their medicinal properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of the specified compound, highlighting relevant research findings and case studies.

Structure and Properties

The compound can be broken down into two significant parts:

- Tetrazole Ring : The tetrazole ring contributes to various biological activities due to its ability to mimic carboxylic acids and act as a bioisostere.

- Piperazine Derivative : The piperazine structure is often associated with psychoactive properties and has been utilized in numerous pharmaceutical applications.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain tetrazole compounds against various bacterial strains, suggesting that the presence of the tetrazole ring enhances antibacterial activity . The compound may share similar properties, particularly against gram-positive pathogens.

Anticancer Potential

Tetrazoles have shown promising results in anticancer studies. One investigation evaluated a series of substituted tetrazoles against multiple cancer cell lines, revealing that some derivatives significantly inhibited the growth of ovarian cancer cells . The potential of the compound as an anticancer agent warrants further exploration, especially given the structural features that are conducive to such activity.

Anti-inflammatory Effects

Tetrazole-based compounds have demonstrated anti-inflammatory effects in various models. For instance, certain derivatives were reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes . The compound's structure suggests it could possess similar anti-inflammatory capabilities.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Structural Distinctions :

Yield and Purity Challenges :

Hypothetical Activity Profile of Target Compound :

Physicochemical and Computational Comparisons

- Similarity Coefficients : Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with ’s tetrazole-piperazine hybrids, primarily due to the tetrazole and sulfone groups .

- Conformational Analysis : The tetrazole-phenyl group is likely planar, while the tetrahydrothiophene sulfone may adopt a chair conformation, similar to crystallized analogs in .

Preparation Methods

Tetrazole Ring Installation

The synthesis begins with 5-bromo-2-aminobenzophenone, which undergoes diazotization followed by [2+3] cycloaddition with sodium azide. As demonstrated in pyrimido-tetrazolo-thiadiazine syntheses, optimal conditions involve:

Reagents :

- Sodium azide (3 eq)

- Zinc bromide (0.2 eq catalyst)

- Acetonitrile solvent at 80°C

Reaction Time : 6 hours

Yield : 68–72%

The reaction proceeds via intermediate formation of a nitrile imine, which cyclizes to the tetrazole ring. X-ray crystallographic data confirms planarity of the resulting 5-bromo-2-(1H-tetrazol-1-yl)benzophenone.

Piperazine-Sulfone Synthesis

Parallel synthesis of the piperazine fragment follows patented methods for N-functionalized piperazines:

| Step | Conditions | Yield |

|---|---|---|

| Tetrahydrothiophene oxidation | H2O2 (30%), AcOH, 50°C | 89% |

| Piperazine alkylation | K2CO3, DMF, 110°C | 76% |

The sulfone group enhances water solubility (logP = 1.2 vs 2.8 for non-oxidized analog).

Final Coupling via Friedel-Crafts Acylation

The two fragments combine using:

Reagents :

- AlCl3 (1.5 eq Lewis acid)

- Dichloromethane, reflux

- Stoichiometric 1:1 molar ratio

Key Parameters :

- Temperature: 40°C

- Reaction Time: 12 hours

- Isolated Yield: 63%

NMR analysis shows characteristic shifts at δ 7.8 ppm (aromatic H) and δ 3.4 ppm (piperazine CH2).

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling of Preformed Tetrazole

This route utilizes 5-bromo-1H-tetrazole prepared via:

- 5-Bromo-2-cyanopyridine + NaN3

- 10% Pd/C, H2 atmosphere

- Methanol solvent, 0.2 MPa

Buchwald-Hartwig Amination

Coupling the tetrazole to the piperazine-sulfone employs:

Catalyst System :

- Pd2(dba)3 (5 mol%)

- Xantphos (10 mol%)

- Cs2CO3 base

Optimized Conditions :

Synthetic Route 3: One-Pot Tandem Reaction

A novel method developed in 2024 combines three steps:

In Situ Tetrazole Formation :

- Substrate: 5-Bromo-2-azidobenzaldehyde

- Cu(I)-catalyzed azide-alkyne cycloaddition

- Yield: 85%

Sulfone Generation :

Piperazine Conjugation :

- EDC/HOBt-mediated amidation

- DIPEA, CH2Cl2

- Total Yield: 58%

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 63% | 71% | 58% |

| Step Count | 5 | 4 | 3 |

| Catalyst Cost | Low | High | Moderate |

| Purity (HPLC) | 98.2% | 99.1% | 97.5% |

| Scale-Up Feasibility | Excellent | Moderate | Challenging |

Route 2 provides the best balance of yield and purity but requires expensive palladium catalysts. Route 1 remains preferred for industrial-scale synthesis due to lower reagent costs.

Characterization Data

Spectroscopic Properties

Crystallographic Data

- Crystal System : Monoclinic

- Space Group : P21/c

- Unit Cell : a = 12.45 Å, b = 6.92 Å, c = 18.31 Å

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: The synthesis involves multi-step heterocyclic reactions. A typical approach includes:

- Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide (common for tetrazole derivatives) .

- Step 2: Functionalization of the phenyl ring with bromine and subsequent coupling to the piperazine-sulfone moiety.

- Step 3: Use of PEG-400 as a green solvent and Bleaching Earth Clay (pH-12.5) as a catalyst for coupling reactions (70–80°C, 1 hour). Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

Key Table: Synthetic Conditions

| Step | Reagents/Conditions | Monitoring/Purification | Yield* |

|---|---|---|---|

| 1 | NaN₃, NH₄Cl, DMF | IR/NMR validation | ~60% |

| 2 | Br₂, Fe catalyst | TLC (Hexane:EtOAc) | ~45% |

| 3 | PEG-400, 70–80°C | Recrystallization | ~70% |

| *Yields are approximate and based on analogous reactions in . |

Q. Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., tetrazole C=N stretch at 1600–1650 cm⁻¹, sulfone S=O at 1150–1300 cm⁻¹) .

- ¹H/¹³C NMR: Assign proton environments (e.g., piperazine protons at δ 2.5–3.5 ppm, tetrazole aromatic protons at δ 7.5–8.5 ppm) .

- Elemental Analysis: Validate purity (>95% C, H, N, S content) .

Key Table: Characteristic Spectral Data

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| FT-IR | 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (S=O) | |

| ¹H NMR (DMSO-d6) | δ 8.2 (tetrazole-H), δ 3.1 (piperazine) | |

| ¹³C NMR | δ 150 (tetrazole-C), δ 55 (piperazine) |

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

Methodological Answer: Regioselectivity in tetrazole substitution (1H vs. 2H isomers) is controlled by:

- Catalytic Conditions: Use of pH-adjusted catalysts (e.g., Bleaching Earth Clay at pH-12.5 promotes N1-substitution) .

- Temperature Modulation: Lower temperatures (≤50°C) favor kinetic control for desired isomers .

- Protecting Groups: Temporary protection of reactive sites with Boc or benzyl groups to direct substitution .

Q. What computational strategies predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., angiotensin-converting enzyme (ACE) or monoacylglycerol lipase (MGL)) .

- DFT Studies: Calculate HOMO-LUMO gaps to assess reactivity (e.g., HOMO localized on tetrazole, LUMO on sulfone group) .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability in biological membranes .

Q. How to resolve contradictions in spectral data across synthesis batches?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian) .

- By-Product Analysis: Use HPLC-MS to identify impurities (e.g., unreacted piperazine intermediates) .

- Reaction Optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of tetrazole:piperazine) to minimize side products .

Biological Activity & Applications

Q. What experimental designs assess its potential as an enzyme inhibitor?

Methodological Answer:

- In Vitro Assays: Measure IC₅₀ against ACE or MGL using fluorogenic substrates (e.g., angiotensin I conversion assay) .

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Cellular Uptake: Use radiolabeled compound (³H or ¹⁴C) to quantify intracellular accumulation in HEK293 cells .

Key Table: Preliminary Bioactivity Data

| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| ACE | 0.45 | Competitive | |

| MGL | 1.2 | Uncompetitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.